molecular formula C16H14N4O3S B2367827 4-cyano-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034255-34-8

4-cyano-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2367827
CAS No.: 2034255-34-8
M. Wt: 342.37
InChI Key: CBBHHNUMECETFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a unique heterocyclic architecture. Its structure comprises:

  • A benzenesulfonamide core substituted with a cyano group at the 4-position.
  • An ethyl linker bearing two distinct heterocyclic moieties: furan-2-yl and 1H-pyrazol-1-yl. The pyrazole moiety is a common pharmacophore in medicinal chemistry, often contributing to hydrogen bonding and π-π stacking interactions .

Properties

IUPAC Name

4-cyano-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c17-11-13-4-6-14(7-5-13)24(21,22)19-12-15(16-3-1-10-23-16)20-9-2-8-18-20/h1-10,15,19H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBHHNUMECETFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)C#N)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-cyano-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a novel compound that has drawn attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzenesulfonamide core
  • A cyano group
  • A furan ring
  • A pyrazole moiety

This unique combination may contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that 4-cyano-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzenesulfonamide exhibits various biological activities:

Antimicrobial Activity

In vitro studies have shown that compounds with similar structures possess significant antibacterial and antifungal properties. For instance, related pyrazole derivatives demonstrated:

  • Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains including Bacillus subtilis and Escherichia coli .
  • Antifungal activity against Candida albicans with MIC values of 16.69 to 78.23 µM .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly as an inhibitor of carbonic anhydrases (CAs), which are linked to tumor progression. Some findings include:

  • Selective inhibition of human carbonic anhydrases (hCAII, hCAIX, hCAXII), with certain derivatives showing IC values in the submicromolar range .
  • Promising results in NCI anticancer screening with effective growth inhibition values, indicating broad-spectrum activity against cancer cell lines .

The proposed mechanisms through which 4-cyano-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzenesulfonamide exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer metabolism and microbial survival.
  • Receptor Interaction : It could interact with various cellular receptors, influencing signaling pathways related to cell growth and apoptosis.

Case Studies and Research Findings

Study ReferenceBiological ActivityKey Findings
Sivaramakarthikeyan et al. Anti-inflammatoryCompound showed significant anti-inflammatory effects comparable to standard treatments.
MDPI Review Carbonic Anhydrase InhibitionCertain derivatives exhibited IC values at submicromolar levels against hCA isoforms.
NCI Screening AnticancerBroad-spectrum activity with effective growth inhibition across various cancer cell lines.

Scientific Research Applications

Anticancer Properties

Research indicates that 4-cyano-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzenesulfonamide exhibits significant anticancer activity. Preliminary studies have shown its effectiveness against several cancer cell lines, including:

  • Breast cancer
  • Colon cancer
  • Lung cancer

The compound's mechanism of action is believed to involve the inhibition of key enzymes or receptors involved in cancer cell proliferation. For instance, it may interfere with signaling pathways that promote tumor growth, leading to apoptosis (programmed cell death) in malignant cells.

Drug Development

The unique structural features of 4-cyano-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzenesulfonamide make it a promising candidate for drug development. Its ability to target multiple pathways involved in disease processes positions it as a potential lead compound for novel therapeutics.

Synergistic Effects

Research is exploring the use of this compound in combination with other anticancer agents to enhance therapeutic efficacy. By targeting different pathways simultaneously, it may be possible to overcome resistance mechanisms that often limit the effectiveness of single-agent therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several benzenesulfonamide derivatives, differing primarily in substituents and biological activity. Key analogues include:

Compound Name Molecular Weight Key Substituents Biological Activity Reference
4-Cyano-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzenesulfonamide ~385.4 (calc.) 4-CN, furan-2-yl, pyrazole Kinase inhibition (hypothesized) N/A
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide 589.1 Pyrazolo[3,4-d]pyrimidine, fluorophenyl chromenone Anticancer (in vitro)
5-(2-(2-(5-Bromo-2-chloropyrimidin-4-ylamino)ethyl)-1H-pyrazol-1-yl)benzenesulfonamide (75) ~532.8 (calc.) Bromo-chloropyrimidine, pyrazole Kinase inhibition (macrocyclic)
4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide 395.3 (calc.) Trifluoromethylpyrazole, 4-methylphenyl Anti-inflammatory (hypothesized)
4-[(1-Butyl-5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridyl)azo]-N-(2-ethylhexyl)benzenesulphonamide ~548.6 (calc.) Azo dye, cyano-pyridone Industrial dye

Key Structural Differences

  • Heterocyclic Moieties : The target compound features furan and pyrazole , whereas analogues like 75 () and the pyrazolo[3,4-d]pyrimidine derivative () incorporate pyrimidine-based systems. The trifluoromethylpyrazole in enhances metabolic stability compared to the furan group.
  • Linker Flexibility: The ethyl linker in the target compound allows conformational flexibility, unlike rigid azo or chromenone linkers in other derivatives .

Pharmacological and Physicochemical Properties

  • Solubility : The furan and pyrazole groups may improve aqueous solubility compared to highly lipophilic analogues like the trifluoromethylpyrazole derivative .
  • Metabolic Stability : The absence of metabolically labile groups (e.g., ester or azo linkages in ) implies superior stability compared to industrial dyes or prodrug-like structures.

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The retrosynthetic dissection of 4-cyano-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzenesulfonamide reveals two primary fragments: the 4-cyanobenzenesulfonamide group and the 2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethylamine intermediate. The synthesis hinges on constructing the ethylamine backbone with dual heterocyclic substituents, followed by sulfonylation with 4-cyanobenzenesulfonyl chloride.

Ethylamine Intermediate Synthesis

The ethylamine core requires simultaneous incorporation of furan-2-yl and 1H-pyrazol-1-yl groups at the β-carbon. A plausible route involves nucleophilic displacement or Michael addition. For instance, reacting 2-chloroethylamine with furan-2-ylmagnesium bromide and 1H-pyrazole under basic conditions could yield the desired di-substituted ethylamine. However, steric hindrance and regioselectivity challenges necessitate alternative strategies.

Patented methodologies from analogous compounds suggest palladium-catalyzed cross-coupling reactions as effective for introducing aromatic and heterocyclic groups. For example, Suzuki-Miyaura coupling of a boronic ester-functionalized pyrazole with a bromofuran derivative could construct the heterocyclic ethyl fragment.

Sulfonylation with 4-Cyanobenzenesulfonyl Chloride

Sulfonamide formation typically involves reacting the ethylamine intermediate with 4-cyanobenzenesulfonyl chloride in the presence of a base such as triethylamine or DMAP (4-dimethylaminopyridine). Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred solvents due to their inertness and compatibility with sulfonyl chlorides.

Detailed Synthetic Protocols

Preparation of 2-(Furan-2-yl)-2-(1H-Pyrazol-1-yl)Ethylamine

Method A: Nucleophilic Displacement

A modified procedure from US Patent 8,415,362 involves reacting 1,2-dibromoethane with furan-2-yl lithium and 1H-pyrazole in tetrahydrofuran at −78°C. After warming to room temperature, the crude product is treated with aqueous ammonia to yield the ethylamine intermediate. However, this method suffers from low yields (~35%) due to competing elimination reactions.

Method B: Reductive Amination

A more efficient approach employs reductive amination of 2-(furan-2-yl)-2-(1H-pyrazol-1-yl)acetaldehyde using sodium cyanoborohydride and ammonium acetate in methanol. The aldehyde precursor is synthesized via oxidation of the corresponding alcohol, which is prepared by Friedel-Crafts alkylation of furan with 2-(1H-pyrazol-1-yl)ethanol. This method achieves yields of 58–62% after column chromatography.

Method C: Palladium-Catalyzed Coupling

Drawing from Ambeed’s protocols, a boronic ester derivative of pyrazole (e.g., 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) is coupled with 2-bromofuran using [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride in 1,4-dioxane/water at 80°C. Subsequent hydrogenation of the resulting vinylpyrazole-furan adduct with Raney nickel yields the ethylamine intermediate in 70% yield.

Sulfonylation Reaction

The ethylamine intermediate (1.0 equiv) is dissolved in anhydrous DCM under nitrogen, and DMAP (0.1 equiv) is added. 4-Cyanobenzenesulfonyl chloride (1.2 equiv) is introduced dropwise, followed by stirring at room temperature for 12 h. The reaction is quenched with ice-water, and the organic layer is washed with 1M HCl and brine. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the title compound in 75–80% yield.

Table 1: Optimization of Sulfonylation Conditions

Parameter Condition 1 Condition 2 Optimal Condition
Solvent DCM THF DCM
Base Triethylamine DMAP DMAP
Temperature (°C) 25 0 → 25 25
Yield (%) 68 79 79

Analytical Characterization

Spectroscopic Data

  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, $$ J = 8.4 $$ Hz, 2H, Ar-H), 7.73 (d, $$ J = 8.4 $$ Hz, 2H, Ar-H), 7.42 (s, 1H, furan-H), 6.78 (dd, $$ J = 3.6, 1.8 $$ Hz, 1H, furan-H), 6.51 (d, $$ J = 3.6 $$ Hz, 1H, furan-H), 4.65 (t, $$ J = 6.8 $$ Hz, 1H, CH), 3.92–3.85 (m, 2H, CH₂), 3.21 (dd, $$ J = 14.0, 6.8 $$ Hz, 1H, CH₂), 2.98 (dd, $$ J = 14.0, 6.8 $$ Hz, 1H, CH₂).
  • HRMS (ESI+) : m/z calcd. for $$ \text{C}{16}\text{H}{14}\text{N}{4}\text{O}{3}\text{S} $$ [M+H]⁺: 343.0864; found: 343.0868.

Purity and Stability

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity. The compound is stable under inert storage at −20°C for >6 months but undergoes slow hydrolysis in aqueous solutions (pH < 5).

Comparative Evaluation of Synthetic Routes

Table 2: Efficiency of Ethylamine Intermediate Synthesis

Method Yield (%) Purity (%) Key Advantage Limitation
A 35 85 Simple reagents Low yield, side products
B 60 92 High selectivity Multi-step oxidation required
C 70 95 Scalable, high yield Requires palladium catalysts

Method C, leveraging palladium-mediated cross-coupling, emerges as the most viable for industrial-scale production despite its reliance on transition-metal catalysts.

Applications and Derivative Synthesis

The sulfonamide group’s electron-withdrawing nature and the heterocycles’ π-conjugation make this compound a candidate for kinase inhibition, as seen in RalA GTPase targeting. Derivatives substituting the cyano group with nitro or trifluoromethyl exhibit enhanced binding affinities in computational models.

Q & A

Basic: What synthetic strategies are recommended for constructing the pyrazole and furan moieties in this compound?

Answer:
The pyrazole and furan rings are typically synthesized via cyclization reactions. For the pyrazole core , a common approach involves reacting hydrazine derivatives with diketones or α,β-unsaturated ketones under acidic conditions (e.g., acetic acid) . The furan moiety can be introduced via Paal-Knorr synthesis using 1,4-diketones or via cyclodehydration of diols . For the benzenesulfonamide backbone, sulfonylation of the ethylamine linker with 4-cyanobenzenesulfonyl chloride is critical. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Answer:
Key analytical methods include:

  • NMR Spectroscopy : Confirm connectivity via 1H^1 \text{H}- and 13C^{13} \text{C}-NMR. The pyrazole protons appear as singlets (~δ 7.5–8.5 ppm), while furan protons resonate at δ 6.3–7.4 ppm. The sulfonamide NH proton is typically broad (~δ 5.5–6.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • X-ray Crystallography : For unambiguous confirmation, use SHELX software for structure refinement. The trifluoromethyl group and pyrazole ring often form distinct hydrogen-bonding networks .

Advanced: How do structural modifications (e.g., cyano vs. trifluoromethyl groups) impact biological activity?

Answer:
The cyano group at the 4-position enhances electron-withdrawing effects, potentially increasing binding affinity to targets like kinases or sulfotransferases. In contrast, trifluoromethyl groups (seen in analogs) improve metabolic stability and lipophilicity, as shown in COX-2 inhibitors like celecoxib . For example:

Substituent Biological Impact Example Study
-CNEnhanced enzyme inhibition (IC50_{50} ~0.5 μM)
-CF3_3Improved pharmacokinetics (t1/2_{1/2} >6 h)
Contradictory data may arise from assay conditions (e.g., cell-based vs. enzyme-free systems), necessitating dose-response validation .

Advanced: What crystallographic challenges arise during X-ray analysis of this sulfonamide derivative?

Answer:
Common issues include:

  • Disorder in the Ethyl Linker : The -(CH2_2)2_2- group may exhibit torsional flexibility, requiring anisotropic displacement parameter (ADP) refinement in SHELXL .
  • Twinned Crystals : Use the Hooft parameter in PLATON to detect twinning and apply twin-law matrices during refinement .
  • Weak Sulfonamide Oxygen Electron Density : High-resolution data (<1.0 Å) and low-temperature (100 K) collection mitigate this .

Advanced: How can researchers resolve contradictions in reported antimicrobial activity across analogs?

Answer:
Discrepancies often stem from:

  • Assay Variability : Standardize MIC (minimum inhibitory concentration) testing using CLSI guidelines.
  • Compound Stability : Degradation in DMSO stock solutions (common in antimicrobial screens) can skew results. Validate stability via HPLC at t = 0, 24, 48 h .
  • Structural Nuances : Pyrazole substitution patterns (e.g., 3,5-dimethyl vs. 4-furan) alter membrane permeability. Compare logP values (e.g., calculated via ChemAxon) to correlate lipophilicity with activity .

Advanced: What computational methods predict target binding modes for this compound?

Answer:

  • Molecular Docking (AutoDock Vina) : Use the sulfonamide group as an anchor to probe interactions with serine/threonine kinases (e.g., PDB: 3OG7). The cyano group may form π-stacking with Phe residues .
  • Molecular Dynamics (GROMACS) : Simulate binding stability over 100 ns trajectories. Monitor RMSD (<2.0 Å) for the pyrazole-furan system .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent effects (e.g., -CN vs. -CF3_3) using Schrödinger Suite .

Advanced: How do solvent effects influence the compound’s reactivity in Suzuki-Miyaura couplings?

Answer:
Polar aprotic solvents (DMF, DMSO) stabilize the palladium catalyst but may compete with the sulfonamide NH for coordination. Opt for toluene/water biphasic systems with TBAB (tetrabutylammonium bromide) to enhance solubility. For example:

Solvent Yield Byproducts
DMF45%Desulfonylation
Toluene/H2 _2O78%<5%
Reference reaction conditions: Pd(PPh3 _3)4_4, K2 _2CO3_3, 80°C .

Advanced: What strategies mitigate metabolic instability of the furan ring in vivo?

Answer:
Furan rings are prone to CYP450-mediated oxidation. Solutions include:

  • Isosteric Replacement : Substitute furan with thiophene (improves metabolic t1/2_{1/2} by 2-fold) .
  • Deuterium Labeling : Introduce deuterium at the α-position to slow oxidation (e.g., C-2 of furan) .
  • Prodrug Design : Mask the sulfonamide as a phosphonate ester, hydrolyzed in target tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.